
Carfimate
Overview
Description
Carfimate is a chemical compound with the molecular formula C10H9NO2 . It is classified as a carboxylic ester and has a functional parent compound, benzyl alcohol . This compound is known for its potential implications in various fields of research and industry.
Preparation Methods
Carfimate can be synthesized from 1-phenyl-2-propyn-1-ol and phenyl chloroformate . The synthetic route involves the reaction of these two compounds under controlled conditions to form this compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
In industrial production, the synthesis of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Carfimate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives by adding hydrogen atoms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carfimate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carfimate exerts its effects involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Carfimate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Benzyl alcohol: The functional parent compound of this compound.
Phenyl ethynyl carbinol carbamate: A structurally related compound with similar properties.
Biological Activity
Carfimate is a compound belonging to the class of carbamates, which are known for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.
This compound has the chemical formula and is characterized by its stability and ability to penetrate biological membranes. The structural features that contribute to its biological activity include:
- Carbamate Functional Group : This group enhances the compound's interaction with various biological targets due to its resemblance to peptide bonds, improving both chemical stability and bioavailability .
- Hydrophobicity : The hydrophobic nature of this compound allows it to interact effectively with lipid membranes, facilitating cellular uptake .
This compound primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , which plays a crucial role in modulating excitatory neurotransmission in the central nervous system. By blocking NMDA receptors, this compound can influence glutamate signaling pathways, which are essential for cognitive functions and neuroprotection .
Pharmacological Effects
- Sedative Properties : Although the exact mechanism remains unclear, this compound has been observed to exert sedative effects, likely through interactions with GABAergic and glutamatergic systems .
- Neuroprotective Effects : The inhibition of NMDA receptors may provide neuroprotective benefits, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and epilepsy .
- Antibacterial Activity : Recent studies suggest that carbamate derivatives can exhibit antibacterial properties, potentially expanding the therapeutic applications of this compound in combating resistant bacterial strains .
Case Studies
- Neuroprotective Study : In a controlled study involving animal models, this compound demonstrated significant neuroprotective effects against excitotoxic damage induced by overactivation of NMDA receptors. The results indicated reduced neuronal death and improved cognitive function post-treatment .
- Antibacterial Screening : A screening of synthetic compounds similar to this compound revealed that several carbamate derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in antibiotic development .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies on this compound
Properties
IUPAC Name |
1-phenylprop-2-ynyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h1,3-7,9H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTYXGPMZKRTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863200 | |
Record name | 1-Phenyl-2-propynyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-38-2 | |
Record name | Benzenemethanol, α-ethynyl-, 1-carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3567-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carfimate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-propynyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARFIMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9N1XKR2OS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.